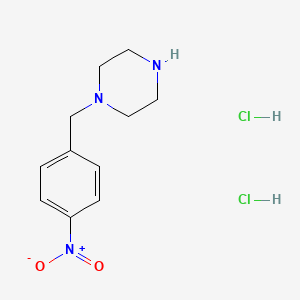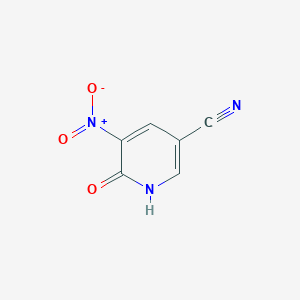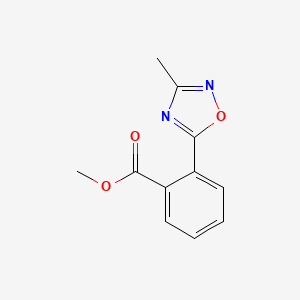
(5-Methylpyrimidin-4-yl)methanamine
Overview
Description
(5-Methylpyrimidin-4-yl)methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 5-Methyl-4-pyrimidinemethanamine or MPMA, and it is a pyrimidine derivative that has a methyl group attached to the fourth position of the pyrimidine ring.
Scientific Research Applications
Bone Formation Rate Enhancement
A study highlighted the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system. This compound exhibited significant pharmacokinetic properties and demonstrated a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential application in the treatment of bone disorders J. Pelletier et al., 2009.
Antidepressant-like Activity
Another study designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed high 5-HT1A receptor affinity, selectivity versus other receptors, and robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates J. Sniecikowska et al., 2019.
Antiviral Activity
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that several 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture, demonstrating their potential as antiviral agents, particularly against HIV D. Hocková et al., 2003.
Functional Selectivity in Drug Discovery
An article discussed the concept of "biased agonism" in 5-HT1A receptor drug discovery, highlighting the discovery of compounds like NLX-101 which preferentially activate 5-HT1A receptors in cortical regions. These biased agonists exhibit potent, rapid-acting antidepressant-like, and procognitive properties, suggesting their utility in treating CNS disorders involving dysfunction of serotonergic neurotransmission J. Sniecikowska et al., 2019.
Antibacterial and Antifungal Activities
A study on [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates their potential as new antibacterial and antifungal agents K D Thomas et al., 2010.
Mechanism of Action
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally related compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is considered to be highly bactericidal .
Result of Action
Methenamine, a structurally related compound, has been reported to have antibacterial activity in the urine within 1/2 hour of ingestion of a 1-gram dose .
Action Environment
The efficacy of methenamine, a structurally related compound, is known to depend on the acidity of the urine .
properties
IUPAC Name |
(5-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVXCLUNTMWIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607894 | |
| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrimidin-4-yl)methanamine | |
CAS RN |
75985-23-8 | |
| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)









![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)

